molecular formula C12H14NO5- B560967 5,5-Dimethyl-4-nitro-6-(oxiran-2-ylmethyl)cyclohexa-1,3-diene-1-carboxylate CAS No. 106268-98-8

5,5-Dimethyl-4-nitro-6-(oxiran-2-ylmethyl)cyclohexa-1,3-diene-1-carboxylate

Cat. No.: B560967
CAS No.: 106268-98-8
M. Wt: 252.246
InChI Key: DAPSRXDUISDKTB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethyl-4-nitro-6-(oxiran-2-ylmethyl)cyclohexa-1,3-diene-1-carboxylate is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a cyclohexadiene ring with a nitro group, an oxirane (epoxide) group, and a carboxylate ester group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

The synthesis of 5,5-Dimethyl-4-nitro-6-(oxiran-2-ylmethyl)cyclohexa-1,3-diene-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclohexadiene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the nitro group: Nitration of the cyclohexadiene ring using a mixture of nitric acid and sulfuric acid.

    Formation of the oxirane group: Epoxidation of the alkene using a peracid such as m-chloroperbenzoic acid (m-CPBA).

    Esterification: The final step involves the esterification of the carboxylic acid group with an alcohol in the presence of a catalyst such as sulfuric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

5,5-Dimethyl-4-nitro-6-(oxiran-2-ylmethyl)cyclohexa-1,3-diene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols, leading to the formation of various substituted products.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

5,5-Dimethyl-4-nitro-6-(oxiran-2-ylmethyl)cyclohexa-1,3-diene-1-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4-nitro-6-(oxiran-2-ylmethyl)cyclohexa-1,3-diene-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The oxirane group can react with nucleophilic sites in biomolecules, potentially leading to the inhibition of enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar compounds to 5,5-Dimethyl-4-nitro-6-(oxiran-2-ylmethyl)cyclohexa-1,3-diene-1-carboxylate include:

Properties

CAS No.

106268-98-8

Molecular Formula

C12H14NO5-

Molecular Weight

252.246

IUPAC Name

5,5-dimethyl-4-nitro-6-(oxiran-2-ylmethyl)cyclohexa-1,3-diene-1-carboxylate

InChI

InChI=1S/C12H15NO5/c1-12(2)9(5-7-6-18-7)8(11(14)15)3-4-10(12)13(16)17/h3-4,7,9H,5-6H2,1-2H3,(H,14,15)/p-1

InChI Key

DAPSRXDUISDKTB-UHFFFAOYSA-M

SMILES

CC1(C(C(=CC=C1[N+](=O)[O-])C(=O)[O-])CC2CO2)C

Synonyms

3,3-dimethylglycidyl-4-nitrobenzoate

Origin of Product

United States

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